Product packaging for Methyl 3-(isoquinolin-5-yl)propanoate(Cat. No.:CAS No. 87087-26-1)

Methyl 3-(isoquinolin-5-yl)propanoate

Cat. No.: B1431864
CAS No.: 87087-26-1
M. Wt: 215.25 g/mol
InChI Key: JJKASTZXQCRUKR-UHFFFAOYSA-N
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Description

Methyl 3-(isoquinolin-5-yl)propanoate (CAS 87087-26-1) is a high-value chemical building block based on the privileged isoquinoline scaffold, widely recognized for its significant potential in medicinal chemistry and materials science . This compound, with the molecular formula C13H13NO2 and a molecular weight of 215.25, is supplied at a minimum purity of 95% . The isoquinoline structural framework is a key component in numerous biologically active alkaloids and synthetic compounds, which are extensively investigated for their wide-ranging biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . Its specific structure makes it a versatile intermediate for constructing more complex molecules for pharmaceutical development. Furthermore, isoquinoline derivatives are of great interest in the field of optical materials due to their fluorescent properties . Research has demonstrated that such compounds can exhibit strong visible fluorescence, making them promising candidates for application as novel organic fluorophores in chemical sensing and bio-imaging . As a supplier, we provide this critical intermediate to support innovation in global pharmaceutical and academic research, certified under stringent ISO quality systems to guarantee reliability and consistency . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B1431864 Methyl 3-(isoquinolin-5-yl)propanoate CAS No. 87087-26-1

Properties

IUPAC Name

methyl 3-isoquinolin-5-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)6-5-10-3-2-4-11-9-14-8-7-12(10)11/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKASTZXQCRUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-(isoquinolin-5-yl)propanoic Acid

The most common and direct method to prepare Methyl 3-(isoquinolin-5-yl)propanoate is through the esterification of the corresponding carboxylic acid, 3-(isoquinolin-5-yl)propanoic acid, with methanol.

  • Reaction Conditions : Typically, this esterification is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Process : The reaction is performed under reflux conditions to drive the equilibrium toward ester formation.
  • Yield and Purity : This method yields the methyl ester with high conversion efficiency and purity suitable for further applications.
Parameter Details
Starting Material 3-(isoquinolin-5-yl)propanoic acid
Reagent Methanol
Catalyst Sulfuric acid or p-toluenesulfonic acid
Temperature Reflux (typically ~65 °C for methanol)
Reaction Time Several hours (commonly 4–8 hours)
Product This compound
Purification Standard extraction and chromatography

This method is widely used in both laboratory and industrial settings due to its simplicity and scalability. Continuous flow reactors have been employed industrially to optimize temperature and pressure control, enhancing yield and process efficiency.

Synthetic Routes via Isoquinoline Derivatives and Michael Addition

Alternative synthetic approaches involve the modification of isoquinoline or quinolinone derivatives through Michael addition reactions or nucleophilic substitution.

  • Michael Reaction Approach : Quinolin-2-one derivatives can react with activated olefins such as methyl acrylate under basic conditions (e.g., potassium carbonate) to form N-substituted propanoate esters. Although this is reported for quinolin-2-one systems, similar nucleophilic behavior can be extrapolated to isoquinoline analogs with appropriate modifications.

  • Chemoselectivity : The reaction site (N versus O substitution) depends on the electrophile hardness and nucleophile ambident nature, governed by Pearson's HSAB theory. Soft electrophiles tend to react at the nitrogen, while hard electrophiles favor oxygen substitution.

  • Reaction Conditions : Typically, reactions are conducted at elevated temperatures (~100 °C) for 10 hours or more in polar aprotic solvents.

  • Characterization : Products are confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts for NCH2, CH2CO, and OCH3 groups, alongside mass spectrometry for molecular weight confirmation.

Intermediate Preparation and Functional Group Transformations

In some synthetic schemes, this compound serves as a key intermediate for further functionalization:

  • Amino Acid Derivatives : The ester can be converted to amino acid derivatives by introducing amino groups via protective group strategies (e.g., Boc protection), followed by deprotection steps to yield 2-amino-3-(isoquinolin-5-yl)propanoic acid.

  • Hydrazide and Amide Formation : Reaction of the ester with hydrazine hydrate leads to hydrazide derivatives, which are useful for synthesizing oxadiazoles and thiosemicarbazides, expanding the chemical space around the isoquinoline scaffold.

Analytical Techniques for Characterization

Robust characterization of this compound and its intermediates is critical:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural confirmation of isoquinoline moiety and ester groups (^1H, ^13C)
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification
Mass Spectrometry (HRMS) Molecular weight validation and fragmentation analysis
Infrared Spectroscopy (IR) Functional group identification (ester C=O stretch)

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield & Notes
1 Acid-catalyzed esterification 3-(isoquinolin-5-yl)propanoic acid, methanol, H2SO4 or p-TsOH, reflux High yield, scalable industrially
2 Michael addition of quinolin-2-one with methyl acrylate Quinolin-2-one, methyl acrylate, K2CO3, 100 °C, 10 h Selective N-substitution, moderate to high yield
3 Amino group introduction via Boc-protection and deprotection Boc-protected intermediates, acidic or catalytic deprotection Used for amino acid derivative synthesis
4 Hydrazide formation from ester Hydrazine hydrate, ethanol, reflux Intermediate for further heterocycle synthesis

Research Findings and Practical Considerations

  • Reaction Optimization : Esterification is optimized by controlling catalyst concentration, reaction time, and temperature to maximize yield and minimize side reactions such as hydrolysis.

  • Chemoselectivity : The choice of electrophile and reaction conditions can direct substitution to nitrogen or oxygen atoms in heterocyclic systems, influencing the final product structure and reactivity.

  • Industrial Scale-Up : Continuous flow processes enhance reproducibility and safety for large-scale production, allowing precise control over reaction parameters.

  • Safety and Stability : The compound should be stored under inert atmosphere at low temperatures to prevent degradation. Handling requires standard laboratory protective equipment due to potential irritancy.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isoquinolin-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Methyl 3-(isoquinolin-5-yl)propanoate has a wide range of applications across different scientific disciplines:

1. Organic Chemistry

  • Intermediate for Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with varied functionalities.

2. Medicinal Chemistry

  • Anticancer Activity: Research indicates that this compound exhibits potential anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression .
  • Antimicrobial Properties: Studies have shown that derivatives of isoquinoline compounds can possess antimicrobial activities, making this compound a candidate for further exploration in this area .

3. Biological Studies

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property suggests potential therapeutic strategies for metabolic disorders.
  • Neuroprotective Effects: Similar isoquinoline derivatives have demonstrated neuroprotective effects by modulating neuroinflammation and oxidative stress, critical factors in neurodegenerative diseases.

Case Studies

  • Anticancer Activity Study
    • A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Assay
    • In biochemical assays, this compound was tested for its ability to inhibit specific metabolic enzymes. The findings demonstrated effective inhibition, highlighting its potential role in developing treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 3-(isoquinolin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Reactivity Differences

  • Ethyl bromophenylpropanoate : The bromine atom serves as a leaving group, making this compound a versatile intermediate for nucleophilic substitutions. The ethyl ester group increases lipophilicity (vs.

Biological Activity

Methyl 3-(isoquinolin-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique isoquinoline structure. The compound is synthesized through the esterification of 3-(isoquinolin-5-yl)propanoic acid with methanol, typically using catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The synthesis can be scaled up using continuous flow processes in industrial settings to enhance yield and efficiency.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against human cancer cells, suggesting moderate potency.

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Reference
Human Breast Cancer10
Human Lung Cancer15
Human Colon Cancer12

The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using standard methods such as disk diffusion and broth microdilution assays.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Staphylococcus aureus1525
Escherichia coli1230
Pseudomonas aeruginosa1040

The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of this compound is linked to its interaction with various molecular targets. It may act by inhibiting enzymes involved in critical cellular processes or by modulating receptor activity. For example, it has been suggested that the compound can inhibit kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study conducted on various human cancer cell lines revealed that this compound significantly inhibited cell growth through apoptosis induction. The findings highlighted its potential as a lead compound for developing new anticancer therapies.
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results indicated that it could serve as a promising candidate for treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(isoquinolin-5-yl)propanoate, and what catalysts are typically employed?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves reacting iodinated isoquinoline derivatives (e.g., 3-iodo-6-methyl-indenoisoquinoline) with methyl propiolate in dimethylformamide (DMF) using dichloro-bis(triphenylphosphine)palladium(II) as the catalyst, cesium carbonate as a base, and copper(I) iodide as a co-catalyst. The reaction is conducted at 90°C for 12 hours, followed by purification via silica gel column chromatography (eluent: ethyl acetate/hexane gradients) to isolate the product in moderate yields (~38%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the ester group (δ ~3.6–3.8 ppm for methoxy protons; δ ~170 ppm for carbonyl carbons) and isoquinoline aromatic protons (δ ~7.5–9.0 ppm). For analogous esters, coupling patterns in 1^1H NMR help confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the ester and isoquinoline moieties .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Silica gel column chromatography is standard, using gradients of ethyl acetate in hexane (e.g., 10–50% v/v). For polar byproducts, reversed-phase HPLC with C18 columns and acetonitrile/water mobile phases may improve resolution. Recrystallization from ethanol or methanol can further enhance purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in palladium-catalyzed couplings?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)2_2) with ligands like triphenylphosphine to enhance stability and reactivity.
  • Solvent Effects : Compare DMF with alternative solvents (e.g., THF, acetonitrile) to reduce side reactions.
  • Temperature Control : Lower temperatures (e.g., 60–80°C) may suppress decomposition, while longer reaction times (24–48 hours) could improve conversion .

Q. What analytical strategies address contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for aromatic regions.
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., CCDC deposition codes as in ).
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
  • Receptor Binding Studies : For neurological targets, employ radioligand displacement assays with GPR55 or similar receptors, referencing thalidomide analog protocols (e.g., uterus-relaxant activity as in ).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50_{50} values, ensuring triplicate replicates for statistical validity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(isoquinolin-5-yl)propanoate
Reactant of Route 2
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Methyl 3-(isoquinolin-5-yl)propanoate

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